molecular formula C13H9F4NO B1319315 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-46-8

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1319315
CAS No.: 937596-46-8
M. Wt: 271.21 g/mol
InChI Key: ONIAHMFOWDGCQU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C13H9F4NO It is a derivative of aniline, characterized by the presence of fluorine atoms and a trifluoromethyl group, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 2,5-dichloronitrobenzene in the presence of a base such as potassium carbonate to form 2-(3-fluorophenoxy)-5-nitrochlorobenzene.

    Reduction: The nitro group in 2-(3-fluorophenoxy)-5-nitrochlorobenzene is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 2-(3-fluorophenoxy)-5-chloroaniline.

    Substitution: The chlorine atom in 2-(3-fluorophenoxy)-5-chloroaniline is substituted with a trifluoromethyl group using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated groups can enhance binding affinity and specificity in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline
  • 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride
  • 2-(3-Fluorophenoxy)aniline

Comparison:

  • 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline: Similar in structure but differs in the position of the trifluoromethyl group, which can affect its reactivity and applications.
  • 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride: The hydrochloride salt form, which can influence its solubility and stability.
  • 2-(3-Fluorophenoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and potential applications.

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline stands out due to its unique combination of fluorine atoms and a trifluoromethyl group, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-9-2-1-3-10(7-9)19-12-5-4-8(6-11(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIAHMFOWDGCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226886
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-46-8
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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